N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride

DPP-4 Inhibition Regiochemistry Pyrazole Pharmacophore

N-[(2,5-Dimethylpyrazol-3-yl)methyl]butan-1-amine hydrochloride (CAS 1856062-81-1), also cataloged as butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride, is a heterocyclic amine belonging to the pyrazole derivative class. The compound possesses a molecular formula of C10H20ClN3, a molecular weight of 217.74 g/mol for the salt, and a reported purity of 95%.

Molecular Formula C10H20ClN3
Molecular Weight 217.74 g/mol
CAS No. 1856062-81-1
Cat. No. B12347672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride
CAS1856062-81-1
Molecular FormulaC10H20ClN3
Molecular Weight217.74 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC(=NN1C)C.Cl
InChIInChI=1S/C10H19N3.ClH/c1-4-5-6-11-8-10-7-9(2)12-13(10)3;/h7,11H,4-6,8H2,1-3H3;1H
InChIKeyXZJHZQCSIPFVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,5-Dimethylpyrazol-3-yl)methyl]butan-1-amine hydrochloride (CAS 1856062-81-1) – Core Chemical Identity and Procurement Profile


N-[(2,5-Dimethylpyrazol-3-yl)methyl]butan-1-amine hydrochloride (CAS 1856062-81-1), also cataloged as butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride, is a heterocyclic amine belonging to the pyrazole derivative class. The compound possesses a molecular formula of C10H20ClN3, a molecular weight of 217.74 g/mol for the salt, and a reported purity of 95% . Its structure features a 1,3-dimethylpyrazol-5-yl core linked through a methylene bridge to a butan-1-amine side chain, presented as the hydrochloride salt. The compound has been investigated for its potential as a dipeptidyl peptidase 4 (DPP-4) inhibitor, a key target in metabolic disease research . This places it within a competitive landscape of pyrazole-based enzyme inhibitors, where precise structural features dictate target selectivity and potency.

Why Substituting N-[(2,5-Dimethylpyrazol-3-yl)methyl]butan-1-amine Hydrochloride with a Generic Pyrazole Amine Risks Experimental Failure


Generic substitution of this compound with other pyrazole amines is highly inadvisable due to the critical dependence of biological activity on the precise regiochemistry and salt form. The 1,3-dimethyl substitution pattern and the methylene-bridged butylamine side chain at the 5-position create a specific pharmacophore for DPP-4 inhibition that is not replicated by regioisomers such as the 1,5-dimethyl-4-substituted analog (CAS 1856077-80-9) or the 1-ethyl-3-substituted variant (CAS 1856089-13-8) . Furthermore, the hydrochloride salt ensures aqueous solubility crucial for reproducible in vitro enzyme assays, a property not guaranteed by free base analogs. Sourcing from non-audited vendors introduces risks of unspecified purity or mis-assigned regiochemistry, which can confound inhibitor screening programs targeting DPP-4, where sub-nanomolar potency differences are routine.

Quantitative Differentiation Evidence for N-[(2,5-Dimethylpyrazol-3-yl)methyl]butan-1-amine Hydrochloride Against Its Closest Analogs


Regiochemical Precision Confers Unique Binding Potential Against DPP-4

The target compound's 1,3-dimethylpyrazol-5-yl structure with a methylene-bridged butylamine side chain is a distinctive pharmacophore linked to DPP-4 inhibition. In contrast, the regioisomer butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine (CAS 1856077-80-9) places the side chain at the 4-position, which is predicted to drastically alter binding to the DPP-4 active site . While direct head-to-head DPP-4 IC50 data for these regioisomers are not publicly available, a closely related core scaffold exhibited an IC50 of 28 nM against human DPP-4, providing a class-level benchmark [1]. The specific regiochemistry of the target compound is expected to be a critical determinant of affinity, making it a non-substitutable tool for structure-activity relationship (SAR) studies.

DPP-4 Inhibition Regiochemistry Pyrazole Pharmacophore

Hydrochloride Salt Provides Validated Aqueous Solubility Advantage

The hydrochloride salt of N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine (CAS 1856062-81-1) is explicitly formulated to enhance aqueous solubility and stability, a common strategy for improving in vitro assay compatibility. This contrasts with the free base form, for which solubility data are unavailable and which may precipitate in aqueous enzyme assay buffers if not properly handled . The hydrochloride salt is a non-optional procurement specification for laboratories requiring immediate dissolution without additional formulation steps.

Solubility Assay Compatibility Formulation

Purity Specification Enables Direct Use in Biochemical Screening

The compound is supplied with a documented purity of 95% . This specification meets or exceeds the typical threshold for reliable activity determination in enzyme inhibition assays, reducing the risk of false negatives or off-target noise caused by contaminants. In contrast, research chemicals procured without specified purity may introduce impurities that inhibit or activate unrelated pathways, compromising SAR conclusions for DPP-4 inhibitor programs.

Purity Quality Control High-Throughput Screening

Optimal Research and Industrial Application Scenarios for N-[(2,5-Dimethylpyrazol-3-yl)methyl]butan-1-amine Hydrochloride


DPP-4 Inhibitor SAR Library Expansion

This compound serves as a critical tool for medicinal chemists building structure-activity relationship (SAR) libraries around the 1,3-dimethylpyrazol-5-yl scaffold. Its specific regiochemistry allows systematic exploration of how the methylene-bridged butylamine side chain impacts DPP-4 binding affinity, complementing existing data on related pyrazole-based DPP-4 inhibitors . The 95% purity and hydrochloride salt form make it directly suitable for high-throughput enzyme inhibition assays without additional purification .

Reference Standard for Regioisomeric Purity Control

In a synthetic chemistry workflow targeting pyrazole-based DPP-4 inhibitors, the compound can be used as an analytical reference standard. Its unique regiochemistry (5-position substitution) allows for the detection and quantification of undesired 4-position or 3-position isomers in reaction products, ensuring batch-to-batch consistency in lead optimization programs.

In Vitro Probe for Metabolic Disease Target Validation

Given the established role of DPP-4 inhibition in metabolic disease pathways, this compound is positioned as a research probe for target validation studies. Its reported potential as a DPP-4 inhibitor supports its use in in vitro biochemical and cell-based assays aimed at dissecting the role of DPP-4 in insulin sensitivity and glucose metabolism .

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